1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one
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Overview
Description
1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one is a spirocyclic compound characterized by its unique structural features. The compound has a molecular formula of C12H19NO2 and a molecular weight of 209.289. Spirocyclic compounds, such as this one, are of significant interest in medicinal chemistry due to their structural flexibility and potential biological activities .
Preparation Methods
The synthesis of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent due to its inhibitory effects on the MmpL3 protein of Mycobacterium tuberculosis . Additionally, spirocyclic compounds are explored for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase . The unique structural features of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one make it a valuable compound for various biological and industrial applications.
Mechanism of Action
The mechanism of action of 1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is a result of its binding to the protein, thereby disrupting its function and inhibiting the survival of the bacteria . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.
Comparison with Similar Compounds
1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one can be compared with other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The unique structural flexibility and potential biological activities of this compound make it a distinct and valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
1-(7-oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-7-8-15-10-12(9-13)5-3-4-6-12/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMBCRWCFSLURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC2(C1)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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